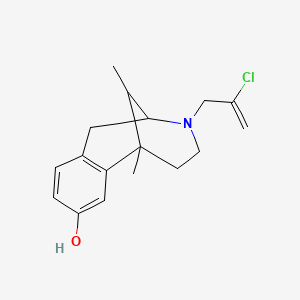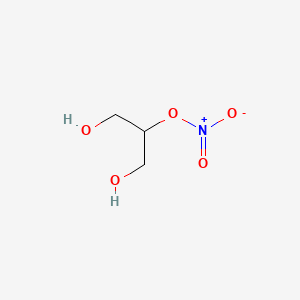
甘油-2-硝酸酯
描述
Glycerol-2-nitrate, also known as Nitroglycerin, is a nitrate vasodilator used primarily to provide relief from anginal chest pain . It is produced by the reaction of glycerol with nitric acid . It is an extremely dangerous and powerful explosive sensitive to impacts, frictions, and vibrations, yet widely used in various fields .
Synthesis Analysis
Nitroglycerin is produced by the reaction of glycerol with nitric acid . A study has shown that glycerol can be synthesized to make 1,3-dinitroglycerin as an intermediate product to produce polyglycidyl nitrate . The nitration of glycerol to 1,3-dinitroglycerin was studied in the temperature range 10-30 °C, the molar ratio of nitric acid to glycerol 1/1 to 7/1 and nitric acid concentration of 69% .
Molecular Structure Analysis
The molecular structure of Glycerol-2-nitrate can be found in various databases such as the NIST Chemistry WebBook .
Chemical Reactions Analysis
Nitroglycerin is produced by the reaction of glycerol with nitric acid . It is an extremely dangerous and powerful explosive sensitive to impacts, frictions, and vibrations . The reaction of glycerol with nitric acid consists of 7 parallel-serial reactions and produces 5 kinds of products: 1 mononitroglycerin (1-MNG), 2 mononitroglycerin (2-MNG), 1,3 dinitroglycerin (1,3-DNG), and 1,2 dinitroglycerin (1,2-DNG) and nitroglycerin (TNG) .
Physical And Chemical Properties Analysis
In its pure anhydrous condition, glycerol has a specific gravity of 1.261 g mL −1, a melting point of 18.2 °C and a boiling point of 290 °C under normal atmospheric pressure, accompanied by decomposition .
科学研究应用
Biodiesel By-product Utilization
Glycerol-2-nitrate, as a derivative of glycerol, can be utilized to address the surplus of glycerol produced as a by-product in biodiesel manufacturing. Researchers have explored converting glycerol into value-added products like polyglycidyl nitrate (PGN), which is synthesized from glycerol through nitration, cyclization, and polymerization processes .
Energetic Polymer Production
One of the promising applications of Glycerol-2-nitrate is in the production of PGN, an energetic polymer used as a binder in propellants. The nitration of glycerol is a critical step in the synthesis of PGN, which has applications in the aerospace and defense industries .
Propellant Formulation
Glycerol-2-nitrate is involved in the formulation of propellants. It acts as a plasticizer and binder, improving the mechanical properties of propellants. This application is crucial for the development of more stable and efficient rocket and missile technologies .
Waste Management
The conversion of glycerol to Glycerol-2-nitrate provides an alternative way to handle the excess glycerol, preventing it from becoming an environmental pollutant. This application is significant for sustainable practices in industries producing biodiesel .
Nitrocellulose Modification
Glycerol-2-nitrate plays a role in the modification of nitrocellulose (NC), a key component in propellants and explosives. By introducing glycerol onto the unreacted hydroxyl groups on NC, researchers can produce nitrate glycerol ether cellulose (NGEC), which exhibits improved sensitivity and stability .
Energetic Material Research
In the field of energetic materials, Glycerol-2-nitrate is used to study the thermodynamic parameters affecting the nitration of glycerol with nitric acid. This research is pivotal for optimizing conditions to achieve the highest conversion of glycerol to its nitrated forms .
Environmental Remediation
Glycerol-2-nitrate can be used in environmental remediation processes. For instance, it can be involved in the synthesis of nanoscale zerovalent iron, which has applications in the degradation of pollutants like alachlor, a herbicide commonly found in agricultural runoff .
作用机制
Target of Action
Glycerol-2-nitrate, also known as glyceryl trinitrate or nitroglycerin, primarily targets the smooth muscle cells in the body . These cells are found in various parts of the body, including the walls of blood vessels. The compound’s role is to cause relaxation of these smooth muscle cells, leading to vasodilation, or widening of the blood vessels .
Mode of Action
Glycerol-2-nitrate acts as a prodrug, which means it is converted into its active form within the body . It is metabolized by mitochondrial aldehyde dehydrogenase in smooth muscle cells to produce nitric oxide (NO), a potent vasodilator . This results in the relaxation of the smooth muscle cells and dilation of both arteries and veins .
Biochemical Pathways
The conversion of glycerol-2-nitrate into its active form involves several biochemical pathways. One of these is the denitration pathway, where the nitrate groups in the compound are reduced to produce nitric oxide . This process is facilitated by various enzymes, including glycerol dehydratase . The production of nitric oxide then triggers further biochemical reactions that lead to the relaxation of smooth muscle cells and vasodilation .
Pharmacokinetics
The pharmacokinetics of glycerol-2-nitrate are characterized by significant intra- and inter-individual variability . After administration, it is rapidly metabolized in the liver and other sites, including red blood cells and the vascular wall . The half-life of elimination is approximately 3 minutes . The metabolites of glycerol-2-nitrate, including 1,2-glyceryl dinitrate and 1,3-glyceryl dinitrate, are excreted in the urine .
Result of Action
The primary result of glycerol-2-nitrate’s action is the dilation of blood vessels, which can help to alleviate conditions such as angina pectoris, heart failure, and hypertension . By relaxing the smooth muscle cells in the walls of the arteries and veins, it reduces the resistance to blood flow and decreases the workload on the heart .
Action Environment
The action of glycerol-2-nitrate can be influenced by various environmental factors. For instance, the presence of certain impurities in crude glycerol, such as methanol, inorganic salts, and residual free fatty acids, can affect the efficiency of the denitratation process . Certain strains of bacteria have been found to exhibit high tolerance against these impurities, suggesting potential strategies for optimizing the use of glycerol-2-nitrate in different environments .
安全和危害
未来方向
Denitratation, the selective reduction of nitrate to nitrite, is a novel process and when coupled with anaerobic ammonium oxidation (anammox) could achieve resource-efficient biological nitrogen removal of ammonium- and nitrate-laden waste streams . At the optimal influent chemical oxygen demand to nitrate ratio of 3.0 : 1 identified, glycerol supported selective nitrate reduction to nitrite (nitrite accumulation ratio, NAR = 62%) and near-complete nitrate conversion (nitrate reduction ratio, NRR = 96%), indicating its viability in a denitratation system .
属性
IUPAC Name |
1,3-dihydroxypropan-2-yl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5/c5-1-3(2-6)9-4(7)8/h3,5-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZBMMOLPVKAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211031 | |
| Record name | Glycerol-2-nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycerol-2-nitrate | |
CAS RN |
620-12-2 | |
| Record name | Glycerol 2-mononitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol-2-nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerol-2-nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 620-12-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 2-NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3K9AJ5J41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Glycerol-2-nitrate compare to Glyceryl Trinitrate in terms of its duration of action?
A1: Research indicates that Glycerol-2-nitrate demonstrates a considerably longer duration of action compared to Glyceryl Trinitrate when administered both intravenously and orally. This prolonged activity profile was observed in various animal models, including rabbits, cats, and dogs [, ]. While the duration of action for Glyceryl Trinitrate ranged from 15 to 360 minutes depending on the dose, Glycerol-2-nitrate exhibited effects for up to 6 hours []. This difference in pharmacokinetic behavior could have implications for their respective dosing regimens and clinical applications.
Q2: What is the primary metabolic pathway of Glyceryl Trinitrate, and how does Glycerol-2-nitrate contribute to its overall pharmacological effect?
A2: Following oral administration of Glyceryl Trinitrate, Glycerol-2-nitrate emerges as the major metabolite, surpassing other metabolites like Glyceryl 1-nitrate (G-1-N), Glyceryl 1,2-dinitrate (1,2-GDN), and Glyceryl 1,3-dinitrate (1,3-GDN) []. Interestingly, after a substantial oral dose of Glyceryl Trinitrate (30 mg/kg), Glycerol-2-nitrate begins contributing to the overall pharmacological effect from the third hour onwards []. This suggests that the prolonged action of Glyceryl Trinitrate observed after a large oral dose could be partly attributed to the sustained presence and activity of its metabolite, Glycerol-2-nitrate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Naphthalen-2-ylsulfanylmethyl)-furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1204506.png)
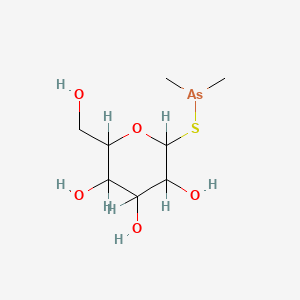
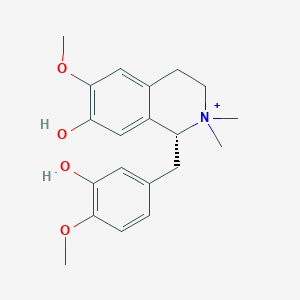
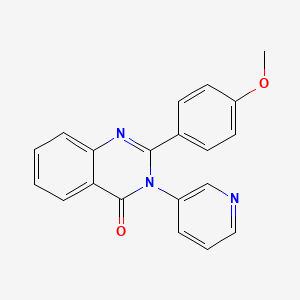
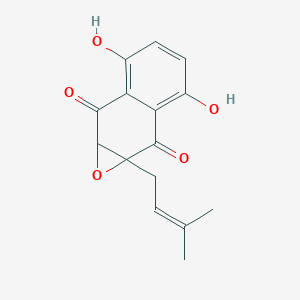
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1204513.png)

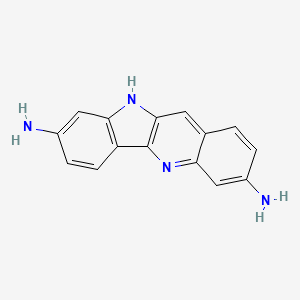
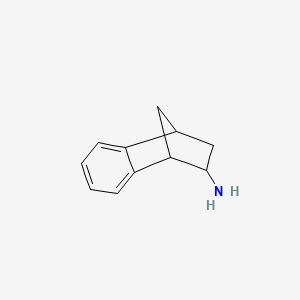
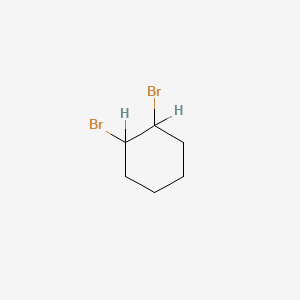
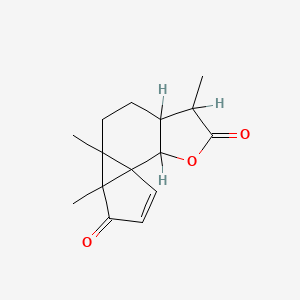
![10H-1,2,4-Triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole, 3,10-dimethyl-](/img/structure/B1204523.png)

